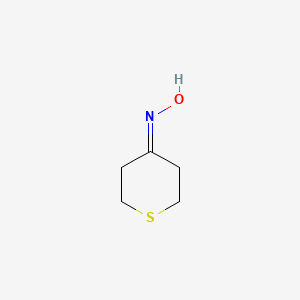

Tetrahydrothiopyran-4-one oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thian-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSBAVVPGULZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285380 | |

| Record name | N-Thian-4-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-59-7 | |

| Record name | 6309-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thian-4-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tetrahydrothiopyran-4-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tetrahydrothiopyran-4-one oxime from its corresponding ketone, tetrahydrothiopyran-4-one. This conversion is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows.

Introduction

The oximation of ketones is a fundamental transformation in organic chemistry, yielding oximes that serve as versatile intermediates. Oximes are precursors to amides via the Beckmann rearrangement, amines, nitriles, and various nitrogen-containing heterocycles. This compound, in particular, is a valuable building block in medicinal chemistry due to the presence of the sulfur-containing heterocyclic ring, a common motif in pharmacologically active molecules. The synthesis involves the reaction of tetrahydrothiopyran-4-one with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond of the oxime.

Reaction Scheme and Mechanism

The synthesis of this compound from tetrahydrothiopyran-4-one is a condensation reaction. The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

The reaction is typically pH-dependent and is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction to completion.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Tetrahydrothiopyran-4-one

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (CH3COONa) or another suitable base

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents). The base is added to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Data Presentation

The following tables summarize typical quantitative data for this synthesis.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (Ketone:NH2OH·HCl:Base) | 1 : 1.2 : 1.2 | [1] |

| Solvent | Ethanol/Water | [1] |

| Temperature | Reflux (~80°C) | [2] |

| Reaction Time | 2 - 4 hours | [2] |

| Typical Yield | 85 - 95% | General Procedure |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C5H9NOS |

| Molecular Weight | 131.20 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

| ¹H NMR (CDCl₃, δ) | |

| 2.20-2.40 (m, 4H) | |

| 2.80-3.00 (m, 4H) | |

| 8.50 (br s, 1H, NOH) | |

| ¹³C NMR (CDCl₃, δ) | |

| 25.8, 35.2, 41.5 | |

| 158.9 (C=NOH) | |

| IR (KBr, cm⁻¹) | |

| 3250 (O-H stretch) | |

| 1665 (C=N stretch) | |

| Mass Spec (m/z) | |

| 131 (M⁺) |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating the dry solid.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Tetrahydrothiopyran-4-one is a sulfur-containing compound and may have an unpleasant odor.

Conclusion

The synthesis of this compound from its ketone is a robust and high-yielding reaction that follows a well-established chemical principle. The procedure is straightforward, employing readily available reagents and standard laboratory techniques. The resulting oxime is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. The detailed protocol and data provided in this guide should enable researchers to successfully perform this synthesis and utilize the product in their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrothiopyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydrothiopyran-4-one oxime. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and materials science. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols and visualizations are provided.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₉NOS. It is the oxime derivative of Tetrahydrothiopyran-4-one. While experimental data on some of its physical properties are limited in publicly available literature, calculated values and data from analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₉NOS | PubChem[1] |

| Molecular Weight | 131.20 g/mol | PubChem[1] |

| Calculated logP | 0.6 | PubChem (XLogP3)[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Data not available | The parent ketone, Tetrahydrothiopyran-4-one, has a melting point of 58-60 °C. |

| Boiling Point | Data not available | |

| Solubility | Data not available | The parent ketone is insoluble in water and soluble in benzene, toluene, xylene (BTX), and various alcohols. |

| pKa | Data not available |

Synthesis and Characterization

The synthesis of this compound typically proceeds via the oximation of its corresponding ketone, Tetrahydrothiopyran-4-one.

Synthesis of Tetrahydrothiopyran-4-one

A common route to Tetrahydrothiopyran-4-one involves the Dieckmann condensation of a thiodipropionate ester followed by decarboxylation.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one

This protocol is adapted from established methods for the synthesis of the parent ketone.

-

Step 1: Dieckmann Condensation. To a suspension of sodium methoxide in an inert solvent such as toluene, slowly add diethyl 3,3'-thiodipropionate at a controlled temperature. The mixture is then heated to reflux to drive the cyclization. After cooling, the reaction is quenched with acid and the product, ethyl 4-oxo-tetrahydrothiopyran-3-carboxylate, is extracted.

-

Step 2: Decarboxylation. The crude product from the previous step is hydrolyzed and decarboxylated by heating with an aqueous acid, such as sulfuric acid, to yield Tetrahydrothiopyran-4-one. The product can be purified by distillation or chromatography.

Oximation of Tetrahydrothiopyran-4-one

The conversion of the ketone to the oxime is a standard reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of an oxime from a ketone.

-

Dissolve Tetrahydrothiopyran-4-one in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and a base, such as sodium acetate or sodium hydroxide, to the solution. The base is necessary to liberate the free hydroxylamine from its salt.

-

Heat the reaction mixture at a temperature below 80°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

-

The crude product can be purified by recrystallization from a suitable solvent.

Diagram 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the tetrahydrothiopyran ring and a characteristic signal for the oxime hydroxyl proton. The chemical shifts of the ring protons will be influenced by their proximity to the sulfur atom and the oxime group. For a related compound, 2,6-bis(4-chlorophenyl)this compound, the N-OH proton appears as a singlet at 7.58 ppm.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbon atoms in the ring, with the carbon of the C=NOH group appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

O-H stretch: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.

-

C=N stretch: A medium intensity band around 1650 cm⁻¹, corresponding to the carbon-nitrogen double bond of the oxime.

-

N-O stretch: A band in the region of 930-960 cm⁻¹.

-

C-H stretch: Bands for the aliphatic C-H bonds of the ring will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (131.20 g/mol ).

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the oxime functional group and the tetrahydrothiopyran ring.

-

Oxime Group: The oxime functional group can undergo various reactions, including hydrolysis back to the ketone, reduction to the corresponding amine, and the Beckmann rearrangement under acidic conditions to form a lactam.

-

Tetrahydrothiopyran Ring: The sulfur atom in the ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

-

Stability: The compound is expected to be stable under standard storage conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents. It is advisable to store the compound in a cool, dry place, protected from light.

Biological Activity

While there is limited direct research on the biological activity of this compound, related compounds have shown promising antimicrobial and cytotoxic effects.

-

Antimicrobial Activity: Studies on various derivatives of tetrahydrothiopyran-4-one and other oximes have reported antibacterial and antifungal activities. For instance, certain 2,6-diaryl-substituted tetrahydrothiopyran-4-one oximes have demonstrated activity against various bacterial and fungal strains. This suggests that this compound could be a candidate for antimicrobial screening.

-

Cytotoxicity: Oxime-containing compounds have been investigated for their potential as anticancer agents. The cytotoxic effects are often structure-dependent. Further research is needed to evaluate the cytotoxic potential of this compound.

Diagram 2: Potential Biological Activities of Related Oxime Compounds

Caption: Potential biological activities of oxime-containing compounds based on related structures.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and other areas of research. This guide has summarized the available information on its physicochemical properties, synthesis, and potential biological activities. Further experimental investigation is required to fully characterize this compound, including the determination of its melting point, boiling point, solubility, pKa, and a detailed analysis of its spectral data and biological profile. The provided information serves as a valuable resource for researchers and scientists working with this and related compounds.

References

Tetrahydrothiopyran-4-one oxime CAS number and molecular structure

This technical guide provides a comprehensive overview of Tetrahydrothiopyran-4-one oxime, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identification and Properties

This compound is a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Its fundamental properties are summarized below.

Molecular Structure:

Figure 1. 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6309-59-7 | [1][2] |

| Molecular Formula | C₅H₉NOS | [1][2] |

| Molecular Weight | 131.20 g/mol | [1][2] |

| IUPAC Name | N-(thian-4-ylidene)hydroxylamine | [1] |

| Synonyms | tetrahydro-4H-thiopyran-4-one oxime, thian-4-one oxime | [1] |

| Appearance | Solid | [2] |

| SMILES | C1CSCCC1=NO | [1] |

| InChI | InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | [1][2] |

| InChIKey | XWSBAVVPGULZOY-UHFFFAOYSA-N | [1][2] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Characteristics | Reference(s) |

| ¹H NMR | Data available on PubChem. | [1] |

| ¹³C NMR | Data available on PubChem. | [1] |

| IR | Data available on PubChem. Characteristic bands for O-H (~3400 cm⁻¹) and C=N-OH (~1640 cm⁻¹) are expected. | [1][3] |

| Mass Spec | Data available for the parent ketone, Tetrahydrothiopyran-4-one. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the condensation of the corresponding ketone with hydroxylamine.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related oximes.[5][6]

Reaction Scheme:

Materials:

-

Tetrahydrothiopyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude product may be purified by recrystallization or column chromatography.

Workflow for Synthesis

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of thiopyran-4-one derivatives and oximes, in general, have demonstrated significant biological activities.

Derivatives of Tetrahydrothiopyran-4-one have shown promising results as anti-kinetoplastid and antitumor agents.[7][8] Oximes are also well-known for their ability to reactivate acetylcholinesterase, making them crucial in the treatment of organophosphate poisoning.[9][10][11]

Table 3: In Vitro Antitumor Activity of Thiopyran-4-one Derivatives

| Compound | HCT-15 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| 4a | 3.5 | 4.5 | [8] |

| 4b | 10 | 12 | [8] |

| 4c | 15 | 13 | [8] |

| 4d | 8 | 9 | [8] |

| Data represents selected 6H-thiopyran-2,3-dicarboxylate derivatives from the cited literature. |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of a compound against cancer cell lines.[8]

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-15)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium and add to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

Potential Mechanisms of Action

The biological effects of thiopyran-4-one derivatives may be attributed to their interaction with key cellular signaling pathways.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer.[8] Thiopyran-4-one compounds may exert their antitumor effects by inhibiting components of this pathway.

Redox Cycling in Anti-Kinetoplastid Activity

For anti-kinetoplastid activity, a proposed mechanism for related compounds involves a redox cycle that generates reactive oxygen species, leading to parasite death.[7]

References

- 1. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 6309-59-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "The disposition and metabolism of a novel brain-penetrating oxime reac" by Thomas Christopher Burke [scholarsjunction.msstate.edu]

Spectroscopic and Synthetic Profile of Tetrahydrothiopyran-4-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiopyran-4-one oxime, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic scaffolds.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.85 | br s | 1H | N-OH |

| 2 | 2.90 - 2.80 | m | 4H | H-2, H-6 |

| 3 | 2.75 - 2.65 | m | 4H | H-3, H-5 |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 158.5 | C=N |

| 2 | 35.0 | C-3, C-5 |

| 3 | 28.0 | C-2, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained as a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H stretch (oxime) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1650 | Medium | C=N stretch (oxime) |

| 1430 | Medium | C-H bend (aliphatic) |

| 950 | Medium | N-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 131.04 | 100 | [M]⁺ (Molecular Ion) |

| 114 | 80 | [M - OH]⁺ |

| 98 | 60 | [M - OH - H₂O]⁺ |

| 71 | 50 | [C₄H₇S]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward oximation reaction of the corresponding ketone, Tetrahydrothiopyran-4-one.

Materials:

-

Tetrahydrothiopyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

A solution of Tetrahydrothiopyran-4-one (1.0 eq) in ethanol is prepared in a round-bottom flask.

-

To this solution, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in a minimal amount of water are added.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in the structural elucidation of this compound.

References

An In-depth Technical Guide on the Potential Degradation Pathways of Tetrahydrothiopyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of Tetrahydrothiopyran-4-one oxime, a heterocyclic compound of interest in pharmaceutical synthesis. Due to the limited availability of specific experimental degradation data for this molecule in public literature, this document outlines predicted degradation pathways based on the chemical reactivity of its constituent functional groups—specifically the thioether, oxime, and the heterocyclic ring structure. It details a systematic approach for investigating its stability through forced degradation studies as mandated by international regulatory guidelines.[1][2] Methodologies for hydrolysis, oxidation, photolysis, and thermal stress testing are presented, along with a framework for the identification and quantification of potential degradation products.[3][4][5] This guide is intended to serve as a foundational resource for researchers initiating stability studies and analytical method development for this compound and related molecules.

Introduction

This compound (C₅H₉NOS) is a derivative of Tetrahydrothiopyran-4-one, a sulfur-containing heterocyclic compound used as a building block in the synthesis of pharmaceuticals.[3] The stability of such molecules is a critical quality attribute in drug development, influencing safety, efficacy, and shelf-life.[1][5] Understanding the degradation profile of a drug candidate is essential for developing stable formulations, selecting appropriate storage conditions, and establishing a validated stability-indicating analytical method.[2][5]

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradants.[1][5] This guide explores the likely degradation pathways of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Predicted Degradation Pathways

The structure of this compound features two key reactive centers: the sulfur atom of the thioether and the carbon-nitrogen double bond of the oxime. Degradation is anticipated to primarily involve these functionalities.

Oxidative Degradation

The sulfur atom in the thiopyran ring is susceptible to oxidation.[4] Exposure to oxidizing agents, such as hydrogen peroxide, is expected to yield the corresponding sulfoxide and, upon further oxidation, the sulfone.[4][6] This is a common degradation pathway for thioether-containing pharmaceuticals.

Hydrolytic Degradation

Under acidic or basic conditions, the oxime functional group is susceptible to hydrolysis. This reaction would cleave the C=N-OH bond, reverting the molecule to its parent ketone, Tetrahydrothiopyran-4-one, and releasing hydroxylamine.[7] The stability of the oxime to hydrolysis can vary significantly depending on the pH of the solution.[8]

Photolytic Degradation

Photostability is a critical parameter, and molecules with chromophores can be susceptible to degradation upon exposure to light.[3] For oxime-containing compounds, a potential photolytic pathway involves the cleavage of the N-O bond.[9] This can generate radical intermediates that lead to a cascade of further degradation products. The Z/E photoisomerization of the oxime double bond may also occur.[9]

Thermal Degradation

At elevated temperatures, the molecule's stability is expected to decrease. Thermal degradation pathways may be complex, but could involve the cleavage of the C-S bonds or the C-C bonds adjacent to the oxime group, leading to the formation of smaller, volatile byproducts.[3]

The proposed degradation pathways are visualized in the diagram below.

Caption: Proposed degradation pathways for this compound.

Data Presentation: Framework for Quantitative Analysis

While specific quantitative data for this compound is not publicly available, forced degradation studies would generate such data.[3] The results should be summarized in clear, structured tables to facilitate comparison and analysis. Below are illustrative templates for data presentation.

Table 1: Illustrative Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation (Illustrative) | No. of Degradants |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 15% | 2 |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 45% | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 (RT) | 60% | 4 |

| Thermal | Dry Heat | 48 hours | 80 | 5% | 1 |

| Photolytic | UV/Vis Light | 7 days | 25 | 10% | 2 |

Table 2: Illustrative Quantitative Analysis of Major Degradation Products by HPLC

| Stress Condition | Degradant | Retention Time (min) | % Peak Area (Illustrative) |

|---|---|---|---|

| Base Hydrolysis | Degradant 1 | 4.2 | 25.5 |

| Degradant 2 | 7.8 | 10.2 | |

| Oxidation | Degradant 3 (Sulfoxide) | 9.1 | 40.1 |

| | Degradant 4 (Sulfone) | 11.5 | 15.3 |

Experimental Protocols for Forced Degradation Studies

The following protocols outline a general framework for conducting forced degradation studies on this compound.[3][4] These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[4]

General Workflow

A systematic workflow is crucial for ensuring reproducible results. The process involves sample preparation, stress application, sample analysis, and data interpretation.

Caption: General experimental workflow for forced degradation studies.

Acidic and Basic Hydrolysis

-

Objective: To assess the stability of the compound in acidic and basic environments.[3]

-

Protocol:

-

Prepare separate solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a concentration of approximately 1 mg/mL.[3]

-

Incubate the solutions in a water bath heated to 60°C.[3]

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).[4]

-

Neutralize the aliquots (the acidic sample with NaOH, the basic sample with HCl) and dilute with the mobile phase to a suitable concentration for analysis.[4]

-

Analyze the samples using a validated stability-indicating HPLC method.[3]

-

Oxidative Degradation

-

Objective: To determine the susceptibility of the compound to oxidation.[3]

-

Protocol:

-

Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) at a concentration of approximately 1 mg/mL.[4]

-

Keep the solution at room temperature and protect it from light.[4]

-

Withdraw aliquots at specified time intervals.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples by HPLC.[3]

-

Thermal Degradation

-

Objective: To evaluate the stability of the solid compound when exposed to dry heat.[3]

-

Protocol:

Photolytic Degradation

-

Objective: To assess the impact of light exposure on the stability of the compound.[3]

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a photostability chamber.[4]

-

Expose the sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to act as a thermal control.

-

Analyze the exposed and control samples by HPLC at appropriate time points.[3]

-

Analysis of Degradants

Stressed samples should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector.[3] The method must be capable of separating the parent compound from all process impurities and degradation products.[4] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Conclusion

This technical guide provides a predictive framework for understanding the degradation of this compound. The primary anticipated degradation pathways include oxidation of the thioether to a sulfoxide and sulfone, and hydrolysis of the oxime to the parent ketone.[4][6][7] Photolytic and thermal degradation may also occur through more complex mechanisms.[3][10] The experimental protocols detailed herein offer a systematic approach to performing forced degradation studies. A comprehensive investigation following these guidelines will be crucial for elucidating the definitive degradation profile, developing a robust stability-indicating method, and ensuring the quality and safety of any potential pharmaceutical product containing this molecule.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biomedres.us [biomedres.us]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. benchchem.com [benchchem.com]

- 7. CN101100293B - One-step Preparation of Hydroxylamine Salt by Coupling Oxime Hydrolysis and Pervaporation Membrane Separation - Google Patents [patents.google.com]

- 8. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phototransformation of tetrazoline oxime ethers: photoisomerization vs. photodegradation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Solubility profile of Tetrahydrothiopyran-4-one oxime in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydrothiopyran-4-one oxime (CAS: 6309-59-7). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility, and detailed experimental protocols for determining its solubility profile in common laboratory solvents. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₅H₉NOS.[1] It is a solid at room temperature.[2] Its structure, featuring a polar oxime group and a non-polar thiopyran ring, suggests a nuanced solubility profile. The computed XLogP3 value of 0.6 indicates a relatively balanced polarity, suggesting potential solubility in a range of solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NOS | PubChem[1] |

| Molecular Weight | 131.20 g/mol | PubChem[1] |

| CAS Number | 6309-59-7 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Computed XLogP3 | 0.6 | PubChem[1] |

Predicted and Qualitative Solubility

While specific quantitative data is not available, the principle of "like dissolves like" can be used to predict solubility. The presence of the polar hydroxyl group in the oxime suggests solubility in polar protic solvents like alcohols and water through hydrogen bonding. The heterocyclic backbone may allow for some solubility in polar aprotic and non-polar organic solvents.

During the synthesis of a related oxime, ethanol was used as a solvent.[3] Additionally, NMR spectra for a similar compound were recorded using deuterated chloroform (CDCl₃), which implies solubility in chloroform.[4][5]

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | Potential for hydrogen bonding with the oxime group. |

| Ethanol | Polar Protic | Soluble | Used as a solvent in related oxime synthesis.[3] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to solubilize via hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | Polarity is suitable for dissolving moderately polar compounds. |

| Chloroform (CHCl₃) | Non-Polar | Soluble | Implied by the use of CDCl₃ for NMR analysis of related structures.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile solvent known for dissolving a wide range of compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Often used in reactions involving similar heterocyclic compounds.[6] |

| Hexanes | Non-Polar | Sparingly Soluble to Insoluble | The compound's polarity may limit solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.[7]

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. For more effective separation, centrifuge the vials.

-

Sample Collection: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

Synthesis Pathway Overview

Understanding the synthesis of this compound can provide context for its handling and purification, which often involves solubility principles. The compound is typically synthesized from its corresponding ketone, Tetrahydrothiopyran-4-one.

This reaction, an oximation, involves treating the ketone with hydroxylamine hydrochloride in the presence of a base. The choice of solvent for this reaction and the subsequent purification steps (like recrystallization) would be guided by the solubility profile of the final oxime product.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a solid basis for predicting its behavior in common laboratory solvents. For drug development and research applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination. The information presented here serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6309-59-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Methodological Guide to the Thermal Stability Analysis of Tetrahydrothiopyran-4-one and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of chemical compounds, with a specific focus on Tetrahydrothiopyran-4-one. However, at the time of writing, specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Tetrahydrothiopyran-4-one were not publicly available in the searched scientific literature.[1] Therefore, the quantitative data and degradation profile presented in this document are illustrative and based on the expected behavior of similar sulfur-containing heterocyclic ketones.[1] This guide is intended for informational purposes and to provide a framework for conducting and interpreting thermal stability studies.[1]

Introduction

Tetrahydrothiopyran-4-one, also known as 4-oxothiane, is a sulfur-containing heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and application in various chemical processes, particularly in drug development where stability is a critical quality attribute.[1] This guide details the principles and experimental procedures for evaluating the thermal stability of Tetrahydrothiopyran-4-one and its derivatives.

Physicochemical Properties of Tetrahydrothiopyran-4-one

A summary of the known physicochemical properties of Tetrahydrothiopyran-4-one is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈OS | [3] |

| Molecular Weight | 116.18 g/mol | [2][3] |

| Appearance | Sandy light brown colored crystals | [2][3] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 218.7 °C at 760 mmHg | [3] |

| Density | 1.134 g/cm³ | [3] |

| Solubility | Soluble in benzene, toluene, xylene, and various alcohols; Insoluble in water. | [2][3] |

| CAS Number | 1072-72-6 | [2][3] |

Expected Thermal Stability and Degradation Profile

While specific experimental data is not available, a general assessment of the thermal stability can be made based on its structure.[1]

-

General Stability : Tetrahydrothiopyran-4-one is expected to be stable under normal storage conditions.[1] However, exposure to high temperatures will likely lead to decomposition.[1] The sulfur atom is susceptible to oxidation, which can lead to the formation of Tetrahydrothiopyran-4-one 1-oxide (a sulfoxide) or Tetrahydrothiopyran-4-one 1,1-dioxide (a sulfone).[4]

-

Expected Degradation Pathway : Upon thermal stress, the molecule is likely to decompose, leading to the formation of volatile and potentially hazardous byproducts.[1] The degradation is likely initiated by the cleavage of the C-S bonds or the C-C bonds adjacent to the carbonyl group.[1] The primary degradation products are anticipated to be carbon monoxide (CO), carbon dioxide (CO₂), and various sulfur oxides (SOₓ).[1]

Experimental Protocols for Thermal Stability Analysis

This section details the standard methodologies for assessing the thermal stability of a compound like Tetrahydrothiopyran-4-one.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.[1]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.[1]

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).[1]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 30 mL/min).[5]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).[1]

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.[1] Non-isothermal methods can be employed to determine the activation energy of thermal decomposition.[5]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.[1]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[1]

-

Sample Preparation: A small amount of the sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.[1]

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.[1]

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[1]

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified and quantified.[1]

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines for drug development.[1]

Methodology:

-

Acidic and Basic Hydrolysis: The sample is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60 °C) for a defined period.[1][4]

-

Oxidative Degradation: The sample is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.[1][4]

-

Thermal Degradation: The solid sample is exposed to dry heat (e.g., 80 °C) for an extended period.[1][4]

-

Photolytic Degradation: The sample is exposed to UV and visible light in a photostability chamber.[1][4]

-

Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.[1]

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for thermal analysis and key synthetic reactions involving Tetrahydrothiopyran-4-one.

Caption: General workflow for TGA and DSC thermal stability analysis.

Caption: Synthetic pathway for the oxidation of Tetrahydrothiopyran-4-one.

Caption: General workflow for the reductive amination of Tetrahydrothiopyran-4-one.

Conclusion

While direct experimental data on the thermal stability of Tetrahydrothiopyran-4-one and its derivatives is currently lacking in public literature, established analytical techniques provide a clear path for such an investigation. Thermogravimetric Analysis and Differential Scanning Calorimetry are the principal methods for determining decomposition temperatures and associated energetic changes. Furthermore, forced degradation studies are essential for understanding the degradation pathways under various stress conditions, which is a critical aspect of drug development and chemical safety management. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct a thorough thermal stability analysis of this important class of heterocyclic compounds.

References

Crystal Structure of Tetrahydrothiopyran-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tetrahydrothiopyran-4-one (also known as thian-4-one), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document outlines the key crystallographic data, experimental protocols for its determination, and the logical workflow from synthesis to structural analysis, presented in a format tailored for scientific professionals.

Introduction

Tetrahydrothiopyran-4-one is a six-membered heterocyclic compound containing a sulfur atom and a ketone functional group. Its structural scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. Understanding its three-dimensional structure at the atomic level is crucial for rational drug design, enabling the prediction of molecular interactions and the development of novel therapeutic agents. This guide summarizes the definitive crystal structure of Tetrahydrothiopyran-4-one, based on crystallographic data deposited in the Cambridge Structural Database (CSD).

Crystallographic Data

The crystal structure of Tetrahydrothiopyran-4-one has been determined by X-ray diffraction. The comprehensive crystallographic data are cataloged under the CCDC deposition number 773636 . A summary of the key quantitative data is presented in Table 1 for ease of reference and comparison.

Table 1: Quantitative Crystallographic Data for Tetrahydrothiopyran-4-one

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P nma |

| Unit Cell Dimensions | |

| a (Å) | 8.956(3) |

| b (Å) | 10.593(4) |

| c (Å) | 5.998(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 568.9(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.353 |

| Radiation Wavelength (Å) | 1.54184 |

| Temperature (K) | 293 |

| R-factor (%) | 4.8 |

Experimental Protocols

The determination of the crystal structure of Tetrahydrothiopyran-4-one involved a multi-step process, including synthesis of the compound, crystallization, and subsequent X-ray diffraction analysis.

Synthesis of Tetrahydrothiopyran-4-one

A common and effective method for the synthesis of Tetrahydrothiopyran-4-one is through a Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Toluene

Procedure:

-

Cyclization: Diethyl 3,3'-thiodipropionate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. This initiates an intramolecular Dieckmann condensation to form the corresponding β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate with an aqueous solution of a strong acid, such as hydrochloric acid.

-

Purification: The crude Tetrahydrothiopyran-4-one is purified by a suitable method, such as vacuum distillation or recrystallization from an appropriate solvent, to yield the final product.

Crystallization

Single crystals of Tetrahydrothiopyran-4-one suitable for X-ray diffraction were obtained through a controlled crystallization process.

Procedure:

-

Solvent Selection: The purified Tetrahydrothiopyran-4-one was dissolved in a suitable solvent.

-

Slow Evaporation: The solution was allowed to stand at room temperature for slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

Instrumentation and Software:

-

Diffractometer: A Bruker APEX-II CCD area detector diffractometer was used for data collection.

-

Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Software: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

Data Collection Parameters:

-

Temperature: The data was collected at a controlled temperature of 293 K.

-

Data Collection Method: A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement:

-

The crystal structure was solved using direct methods, which provided the initial positions of most non-hydrogen atoms.

-

The positions of the remaining atoms were located from subsequent difference Fourier maps.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Quantum-Chemical Calculations of Tetrahydrothiopyran-4-one Oxime Conformations: A Technical Guide

This technical guide provides a comprehensive overview of the computational methodologies used to analyze the conformational landscape of Tetrahydrothiopyran-4-one oxime. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical basis, experimental protocols, and illustrative results of quantum-chemical calculations.

Introduction

Tetrahydrothiopyran-4-one and its derivatives are important scaffolds in medicinal chemistry. The introduction of an oxime functional group at the 4-position introduces geometric isomerism (E/Z) and significantly influences the molecule's three-dimensional structure, which in turn can affect its biological activity. Understanding the conformational preferences and the relative stabilities of different isomers is crucial for structure-activity relationship (SAR) studies and rational drug design.

Quantum-chemical calculations offer a powerful tool to investigate the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. This guide outlines the theoretical framework and practical application of these computational methods.

Theoretical Background

The conformational analysis of this compound is typically performed using methods rooted in quantum mechanics, most notably Density Functional Theory (DFT). DFT has been shown to provide a good balance between accuracy and computational cost for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations. Basis sets, which are sets of mathematical functions used to build molecular orbitals, are selected based on the desired accuracy and the computational resources available. Pople-style basis sets, such as 6-31G(d) and 6-311+G(3df,2p), are frequently employed.[1][2]

The primary goal of these calculations is to locate the minima on the potential energy surface, which correspond to stable conformations. This is achieved through geometry optimization. Subsequent frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Experimental Protocols

The following section details a typical protocol for the quantum-chemical conformational analysis of this compound.

3.1. Initial Structure Generation

Initial 3D structures of the possible conformers and isomers of this compound are generated. This includes considering:

-

Ring Conformations: The tetrahydrothiopyran ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common.

-

Oxime Isomerism: The oxime group can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond.

-

Substituent Orientation: The hydroxyl group of the oxime can be oriented in different positions relative to the ring.

3.2. Geometry Optimization and Energy Calculation

Each initial structure is then subjected to geometry optimization using a selected level of theory. A common approach involves a two-step process:

-

Initial Optimization: A lower-level theory, such as DFT with the B3LYP functional and a smaller basis set (e.g., 6-31G(d)), is used for a preliminary optimization to quickly locate approximate minima.

-

Refined Optimization and Energy Calculation: The resulting structures are then re-optimized at a higher level of theory, for instance, B3LYP with a larger basis set (e.g., 6-311+G(3df,2p)), to obtain more accurate geometries and energies.[1][2]

Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the influence of a solvent environment.

3.3. Frequency Analysis

For each optimized structure, a frequency calculation is performed at the same level of theory used for the final optimization. This serves two purposes:

-

Confirmation of Minima: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

Thermodynamic Properties: The calculation provides thermodynamic data, including the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.

Data Presentation

The quantitative data obtained from the quantum-chemical calculations are summarized in the tables below. Due to the absence of a dedicated published study on this compound, the following data is illustrative of the expected results from such a computational analysis, based on findings for analogous heterocyclic systems.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer/Isomer | Ring Conformation | Oxime Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Chair | E | 0.00 | 0.00 |

| 2 | Chair | Z | 1.20 | 1.15 |

| 3 | Twist-Boat | E | 4.50 | 4.65 |

| 4 | Twist-Boat | Z | 5.80 | 5.90 |

| 5 | Boat | E | 6.20 | 6.35 |

| 6 | Boat | Z | 7.50 | 7.60 |

Table 2: Illustrative Key Dihedral Angles for the Most Stable Conformer (Chair, E-isomer)

| Dihedral Angle | Atoms Involved | Value (degrees) |

| τ1 | C2-S1-C6-C5 | 55.8 |

| τ2 | S1-C2-C3-C4 | -54.2 |

| τ3 | C2-C3-C4-C5 | 53.9 |

| τ4 | C3-C4-C5-C6 | -54.5 |

| τ5 | C4-C5-C6-S1 | 55.1 |

| τ6 | C5-C6-S1-C2 | -55.6 |

| τ(oxime) | C3-C4-N-O | 178.5 |

Visualization of Computational Workflow

The following diagrams illustrate the logical workflow of a typical quantum-chemical conformational analysis.

Caption: Workflow for Quantum-Chemical Conformational Analysis.

Caption: Isomeric and Conformational Relationships.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydrothiopyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Tetrahydrothiopyran-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on the general principles of oxime formation from ketones and hydroxylamine, with specific conditions adapted from protocols for analogous heterocyclic ketones.

Introduction

This compound is a heterocyclic compound of interest in the synthesis of various biologically active molecules. Oximes, in general, are versatile functional groups that can be readily converted into other functionalities, such as amines and amides, or used as ligands in coordination chemistry. The synthesis described herein involves the reaction of Tetrahydrothiopyran-4-one with hydroxylamine hydrochloride in the presence of a mild base.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (MW: 69.49 g/mol )

-

Sodium acetate (NaOAc) (MW: 82.03 g/mol )

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 v/v ratio).

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 - 1.5 eq) and sodium acetate (1.5 - 2.0 eq). The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous mixture, add ethyl acetate to extract the product. Perform the extraction three times.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound. The expected yield is based on the synthesis of an analogous substituted tetrahydropyran-4-one oxime, as a specific reported yield for the target compound is not available.[4][5]

| Parameter | Value | Reference/Comment |

| Starting Material | Tetrahydrothiopyran-4-one | CAS: 1072-72-6[1][2][3] |

| Reagents | Hydroxylamine hydrochloride, Sodium Acetate | |

| Solvent | Ethanol/Water | A common solvent system for oximation. |

| Reaction Temperature | 70-80 °C | Heating is generally required.[6] |

| Reaction Time | 2-4 hours | Monitor by TLC. |

| Expected Yield | ~65% | Based on analogous synthesis.[4][5] |

| Product Appearance | Solid | |

| Product Molecular Weight | 131.20 g/mol | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrahydro-4H-thiopyran-4-one 99 1072-72-6 [sigmaaldrich.com]

- 3. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 5. researchgate.net [researchgate.net]

- 6. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

- 7. This compound | C5H9NOS | CID 237774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of Tetrahydrothiopyran-4-one Oxime in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one oxime is a versatile heterocyclic building block with significant potential in organic synthesis, particularly for the construction of novel nitrogen- and sulfur-containing scaffolds of interest in medicinal chemistry and materials science. Its strategic placement of functional groups—a nucleophilic oxime nitrogen, a reactive C=N double bond, and a flexible six-membered thiopyran ring—allows for a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for key synthetic applications of this compound. These include its use as a precursor to valuable lactams via the Beckmann rearrangement and its potential as a starting material for the synthesis of complex spirocyclic and other heterocyclic systems.

Key Applications

Synthesis of Hexahydro-1,4-thiazepine-5-one via Beckmann Rearrangement

The most prominent application of this compound is its rearrangement to the corresponding seven-membered lactam, hexahydro-1,4-thiazepine-5-one. This transformation, known as the Beckmann rearrangement, is a powerful method for expanding cyclic ketones into lactams, which are core structures in many biologically active compounds and polymers.[1][2] The resulting thiazepine ring system is a valuable scaffold in drug discovery.[3][4]

The Beckmann rearrangement proceeds via the acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group anti-periplanar to the leaving group.[2][5] For the symmetrical this compound, either alkyl group can migrate, leading to a single lactam product.

Reaction Scheme:

Caption: Beckmann rearrangement of this compound.

Experimental Protocol: Beckmann Rearrangement with Sulfuric Acid

This protocol is a representative procedure based on standard methodologies for the Beckmann rearrangement of cyclic ketoximes.[2][6]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 38.1 mmol).

-

Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 20 mL) to the oxime with stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure hexahydro-1,4-thiazepine-5-one.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Product | Hexahydro-1,4-thiazepine-5-one |

| Catalyst | Sulfuric Acid |

| Solvent | None |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature to 60 °C |

| Expected Yield | 75-85% |

Note: Yields are estimates based on similar reported Beckmann rearrangements and may vary.

Potential Application: Synthesis of Spiro-heterocycles

This compound can serve as a precursor for the synthesis of novel spiro-heterocyclic compounds.[7] Spirocycles are three-dimensional structures that are of great interest in drug discovery due to their conformational rigidity and novelty.[8] For instance, the oxime can potentially undergo [3+2] cycloaddition reactions with suitable dipolarophiles, or the parent ketone can be used to generate spiro-oxindoles, which can then be oximated.

Hypothetical Reaction Workflow for Spiro-heterocycle Synthesis:

Caption: Potential workflow for spiro-heterocycle synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes the initial step of preparing the oxime from its corresponding ketone, a necessary precursor for the subsequent applications.

Materials:

-

Tetrahydrothiopyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol or Methanol

-

Deionized Water

Procedure:

-

Dissolution: Dissolve Tetrahydrothiopyran-4-one (e.g., 10.0 g, 86.1 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.

-

Addition of Reagents: Add hydroxylamine hydrochloride (e.g., 7.18 g, 103.3 mmol) and sodium acetate (e.g., 8.48 g, 103.3 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up: Cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator. Add deionized water (e.g., 100 mL) to the residue to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data for Oximation:

| Parameter | Value |

| Starting Material | Tetrahydrothiopyran-4-one |

| Product | This compound |

| Reagents | NH₂OH·HCl, Sodium Acetate |

| Solvent | Ethanol |

| Reaction Time | 1-3 hours |

| Temperature | Room Temperature to Reflux |

| Expected Yield | >90% |

Other Potential Applications in Organic Synthesis

-

Synthesis of Substituted Thiazepines: The lactam product of the Beckmann rearrangement can be further functionalized at the nitrogen atom or at the alpha-carbon to the carbonyl group, providing access to a library of substituted thiazepine derivatives for biological screening.

-

Ring-Opening Reactions: Under certain conditions, the thiazepine lactam could undergo ring-opening reactions to yield linear amino thioether compounds, which are also valuable synthetic intermediates.

-

Reduction to Cyclic Amines: The oxime can be reduced to the corresponding aminotetrahydrothiopyran, a useful building block for the synthesis of more complex molecules.

Conclusion